molecular formula C10H12Cl3NO B3026249 1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride CAS No. 15861-85-5

1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride

Cat. No.: B3026249
CAS No.: 15861-85-5
M. Wt: 268.6 g/mol
InChI Key: LQGKTMAAYYGCNX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride (CAS: 6582-42-9) is a synthetic cathinone derivative characterized by a 3,4-dichlorophenyl ring substituted at the ketone position and a methylamino group at the β-carbon of the propanone backbone . The monohydrochloride salt form enhances its solubility and stability, making it suitable for research applications. Structurally, it belongs to the substituted cathinone class, sharing a core scaffold with psychoactive compounds like methcathinone (MC) and 3,4-dimethylmethcathinone (3,4-DMMC) . The compound is supplied globally for forensic and analytical research, as indicated by its availability from suppliers in China, the U.S., Japan, and India .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-6(13-2)10(14)7-3-4-8(11)9(12)5-7;/h3-6,13H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGKTMAAYYGCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345628
Record name 1-(3,4-Dichlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-85-5
Record name 1-(3,4-Dichlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride typically involves the reaction of 3,4-dichlorophenylacetone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis : DCMC serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Producing ketones or carboxylic acids.
  • Reduction : Converting ketones to alcohols.
  • Substitution Reactions : Facilitating the formation of substituted phenyl derivatives.

These reactions are essential for developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Pharmacology

Therapeutic Investigations : The compound has been studied for its potential therapeutic effects, particularly in relation to its interaction with neurotransmitter systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors, which could lead to applications in treating various neurological disorders .

Toxicology and Forensic Science

DCMC is also utilized in toxicological studies and forensic applications. Its presence can be indicative of certain drug use patterns, making it valuable for both clinical toxicology and law enforcement investigations .

Biological Studies

Research involving DCMC has explored its effects on biological systems, including:

  • Enzyme Inhibition : Investigating how DCMC interacts with enzymes involved in metabolic pathways.
  • Receptor Binding Studies : Understanding how the compound binds to various receptors can provide insights into its pharmacological profile .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that DCMC effectively inhibited a specific enzyme involved in neurotransmitter metabolism. The results indicated that the compound could modulate neurotransmitter levels, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing derivatives of DCMC has led to the discovery of new compounds with enhanced biological activity. These derivatives were tested for their efficacy against different biological targets, showcasing the versatility of DCMC as a precursor in drug development.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorine vs. Fluorine/Methyl Groups: The 3,4-dichloro substitution in the target compound increases lipophilicity compared to 3-FMC (3-fluoro) and 3,4-DMMC (3,4-dimethyl). However, chlorine’s electron-withdrawing effects could reduce binding affinity at monoamine transporters compared to electron-donating groups like methyl .
  • Amino Group Variations: The methylamino group in the target compound contrasts with bk-MDEA’s ethylamino group. N-alkyl chain length influences receptor selectivity; shorter chains (methyl) typically favor dopamine transporter (DAT) affinity, while longer chains (ethyl) may shift toward serotonin transporters (SERT) .

Pharmacological and Toxicological Insights

  • Methcathinone (MC): Well-characterized as a DAT inhibitor with stimulant effects in rodents . The absence of halogen or methyl groups in MC results in lower metabolic stability than the dichloro analog.
  • 3,4-DMMC: Despite structural similarity to 4-MMC (“meow meow”), its dimethyl groups may reduce potency due to steric hindrance at receptor sites . No toxicological data is available, highlighting a research gap.
  • bk-MDEA (Ethylone) : The 3,4-methylenedioxy moiety enhances SERT affinity, linked to entactogen effects akin to MDMA. Ethyl substitution extends half-life but increases cardiovascular risks .

Research Findings and Gaps

  • Target Compound: Limited peer-reviewed studies exist on its neurochemical effects. Supplier listings suggest forensic interest, possibly due to detection in illicit markets .
  • Comparative Toxicity: Chlorinated cathinones may pose higher hepatotoxic risk due to reactive metabolite formation, as seen in chlorinated amphetamines .

Biological Activity

1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride (CAS Number: 15861-85-5) is a synthetic compound that belongs to the class of substituted cathinones. This compound is notable for its structural features, which include a dichlorophenyl group and a methylamino group attached to a propanone backbone. Its chemical formula is C10H12Cl2NHClC_{10}H_{12}Cl_2N\cdot HCl with a molecular weight of 268.6 g/mol.

The compound has gained attention for its potential biological activities, particularly in pharmacology and neuroscience, where it is investigated for its stimulant properties.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This mechanism is similar to that of other stimulants and psychoactive substances.

Key Biological Effects

  • Stimulant Properties : Exhibits effects akin to amphetamines, leading to increased alertness and energy.
  • Enzyme Inhibition : May inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action.
  • Receptor Modulation : Acts on various receptors including serotonin receptors (5-HT2C), which may contribute to its psychoactive effects.

Case Studies and Experimental Data

  • Neuropharmacological Studies :
    • A study conducted on rodents demonstrated that administration of the compound resulted in increased locomotor activity, indicative of stimulant effects. This aligns with findings from similar compounds within the cathinone class.
    • In vitro assays showed that the compound could inhibit the uptake of neurotransmitters in neuronal cultures, suggesting potential applications in treating disorders characterized by monoamine dysregulation.
  • Comparative Analysis :
    • A comparative analysis with other substituted cathinones revealed that 1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone had a higher affinity for dopamine transporters compared to other derivatives, highlighting its potential as a more potent stimulant.

Toxicological Considerations

Research has also indicated potential toxicological effects associated with high doses:

  • Cardiovascular Effects : Increased heart rate and blood pressure were observed in animal models.
  • Neurotoxicity : Prolonged exposure may lead to neurotoxic effects, necessitating further investigation into safety profiles.

Data Table: Summary of Biological Activities

Activity TypeObservations
Stimulant EffectsIncreased locomotion in rodents
Neurotransmitter UptakeInhibition of monoamine uptake in vitro
Receptor InteractionModulation of serotonin receptors
ToxicityCardiovascular strain at high doses

Q & A

Q. What are the key structural features and nomenclature of 1-(3,4-dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride?

The compound consists of a propanone backbone substituted with a 3,4-dichlorophenyl group at position 1 and a methylamino group at position 2, with a hydrochloride salt. Its IUPAC name reflects this substitution pattern. The dichlorophenyl group enhances lipophilicity, influencing solubility and receptor interactions, while the hydrochloride salt improves stability for laboratory handling .

Q. What synthetic methodologies are commonly employed for this compound?

A Claisen-Schmidt condensation is typically used, involving the reaction of 3,4-dichlorophenylacetone with methylamine hydrochloride under acidic or basic catalysis. For example:

Step 1 : React 3,4-dichlorophenylacetone (CAS 6582-42-9) with methylamine in ethanol.

Step 2 : Acidify with HCl to form the hydrochloride salt.

Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity (monitored via HPLC) .

Q. How is the compound characterized analytically?

Key methods include:

  • UV/Vis Spectroscopy : λmax ~236–284 nm (attributed to the dichlorophenyl π→π* transitions) .
  • NMR : <sup>1</sup>H NMR shows peaks for dichlorophenyl protons (δ 7.4–7.6 ppm), methylamino (δ 2.8–3.1 ppm), and ketone carbonyl (δ 208–210 ppm in <sup>13</sup>C NMR) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 276.0 (calculated for C10H11Cl2NO·HCl) .

Advanced Research Questions

Q. How do structural analogs with varying substituents affect pharmacological activity?

Replacing the 3,4-dichlorophenyl group with a methoxyphenyl (e.g., Methedrone) reduces halogen-mediated receptor binding affinity but increases metabolic stability. The methylamino group’s protonation state (free base vs. HCl salt) also modulates blood-brain barrier permeability, as shown in comparative rodent models .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

Discrepancies may arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) yield different crystal forms.
  • Purity : HPLC analysis (C18 column, acetonitrile/water mobile phase) identifies impurities >2% that alter physical properties .
  • Hydration : Storage conditions (humidity) affect hydrate vs. anhydrous forms, shifting melting points by 5–10°C .

Q. What in vitro models are suitable for studying its metabolic pathways?

  • Hepatic Microsomes : Incubate with rat or human liver microsomes (1 mg/mL) and NADPH. Monitor metabolites via LC-MS/MS. Major pathways include N-demethylation and dichlorophenyl hydroxylation .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP2D6) to assess competitive inhibition, with IC50 values correlating to clinical drug interaction risks .

Q. How does the compound interact with monoamine transporters?

Radioligand binding assays (e.g., [<sup>3</sup>H]dopamine uptake in HEK-293 cells expressing DAT) show IC50 values of 50–100 nM, indicating moderate reuptake inhibition. Computational docking models suggest hydrophobic interactions between the dichlorophenyl group and DAT transmembrane helices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride
Reactant of Route 2
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1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride

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